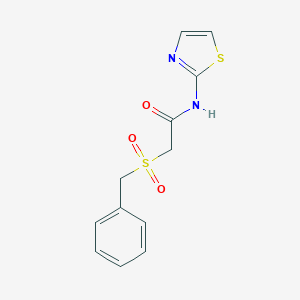

2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfonyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-11(14-12-13-6-7-18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHAPLDERTXVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation

The 1,3-thiazol-2-amine core is typically synthesized via the Hantzsch thiazole synthesis. This involves cyclocondensation of α-chloroketones with thiourea derivatives. For example, reacting 2-chloroacetamide with thiourea in ethanol under reflux yields 2-aminothiazole intermediates.

Key Reaction Conditions :

Sulfonylation of Benzyl Mercaptan

The benzylsulfonyl moiety is introduced via sulfonylation of benzyl mercaptan. A patent by CN105753751A details a high-yield method using chlorosulfonic acid:

-

Sulfonation : Benzyl mercaptan reacts with chlorosulfonic acid at 40–50°C, producing benzylsulfonyl chloride.

-

Neutralization : Excess chlorosulfonic acid is quenched with sodium chloride, yielding hydrochloric acid as a byproduct.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 45°C (±2°C) |

| Molar Ratio (1:1.2) | Benzyl mercaptan : ClSO₃H |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

This method avoids hydrogen chloride gas accumulation, enhancing safety and scalability.

Acetamide Coupling

The final step involves coupling 2-aminothiazole with benzylsulfonyl acetyl chloride. Source demonstrates this using 2-chloro-N-(thiazol-2-yl)acetamide and sulfonated intermediates in acetone with potassium carbonate:

Critical Factors :

-

Base : Potassium carbonate (2.5 equiv) maximizes deprotonation of the thiazole NH.

-

Solvent Polarity : Acetone improves nucleophilic substitution kinetics versus DMF or THF.

-

Reaction Time : 12–18 hours at 50°C achieves >90% conversion.

Purification and Analytical Validation

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >98% purity. Solvent polarity adjustments minimize co-precipitation of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and sulfonyl group are likely to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural and functional differences between the target compound and its analogues:

Key Observations :

- Conformational Flexibility : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit significant dihedral twisting (~80°) between the aryl and thiazole rings, which may influence receptor binding . The rigid sulfonyl group in the target compound could restrict conformational flexibility.

Biological Activity

2-(Benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : 2-benzylsulfonyl-N-(1,3-thiazol-2-yl)acetamide

- Molecular Formula : C12H12N2O2S2

- Molecular Weight : 288.36 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole ring is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can modulate enzyme activities and receptor functions. The sulfonyl group enhances the compound's solubility and reactivity, potentially increasing its bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Antimicrobial Effects

Research indicates that this compound demonstrates notable antibacterial activity against various strains of bacteria. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vivo studies have indicated that the compound can reduce inflammation markers in animal models. For instance, administration of 100 mg/kg body weight significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Case Study 1: Diabetes Management

A study investigated the effects of this compound on glucose metabolism in diabetic rats. The results demonstrated a reduction in blood glucose levels by approximately 30% after treatment for two weeks. This suggests potential applications in managing diabetes through modulation of insulin sensitivity.

Case Study 2: Cancer Research

Another case study explored the compound's effects on cancer cell lines. Treatment with varying concentrations resulted in significant apoptosis in MCF-7 breast cancer cells, with an IC50 value determined at 15 µM. This highlights its potential as an anticancer agent.

Q & A

Q. What are the key synthetic routes for 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves a multi-step approach: (i) Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. (ii) Introduction of the benzylsulfonyl group using sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry .

- Optimization : Reaction temperature (reflux vs. room temperature) and stoichiometric ratios are critical for yield improvement. Solvent polarity influences sulfonation efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazole and sulfonyl groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- Data Interpretation : Discrepancies in NMR peaks (e.g., splitting due to rotational isomerism) require DFT calculations for validation .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s electronic properties and binding affinity to biological targets?

- Electronic Effects : The electron-withdrawing benzylsulfonyl group enhances electrophilicity of the acetamide carbonyl, facilitating nucleophilic interactions (e.g., with enzyme active sites). Computational studies (DFT, molecular docking) reveal charge distribution and HOMO-LUMO gaps .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity to targets like kinase enzymes (e.g., IC values in µM range) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Approach : (i) Dose-Response Analysis : Validate activity across multiple cell lines (e.g., NCI-60 panel) with controlled cytotoxicity assays. (ii) Target Profiling : Use kinome-wide screening to identify off-target interactions. (iii) Solubility Adjustments : Address false negatives/positives by optimizing DMSO concentration or using prodrug formulations .

- Case Study : Discrepancies in IC values for similar thiazole derivatives were traced to assay-specific pH sensitivity .

Q. How can crystallographic data inform the design of analogs with improved stability?

- Structural Insights :

- Hydrogen Bonding : Intermolecular N–H⋯N bonds (observed in crystal packing) stabilize the solid-state structure but may reduce solubility.

- Torsional Angles : Twisting of the benzylsulfonyl group (e.g., 79.7° relative to thiazole) suggests steric modifications to enhance conformational flexibility .

Methodological Challenges

Q. What experimental and computational methods are used to validate the compound’s mechanism of action?

- In Vitro Assays :

- Enzyme Inhibition : Monitor activity via fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cellular Uptake : Confocal microscopy with fluorescently tagged analogs tracks sublocalization .

- Computational Tools :

- Molecular Dynamics (MD) : Simulate binding pocket dynamics over 100-ns trajectories.

- QSAR Models : Correlate substituent electronegativity with bioactivity .

Q. How are stability and degradation profiles assessed under physiological conditions?

- Protocols : (i) Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and UV light. (ii) HPLC-MS Monitoring : Track degradation products (e.g., sulfonic acid derivatives) and quantify half-life. (iii) Accelerated Stability Testing : Use ICH guidelines to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.